An In-depth Technical Guide to 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione: Structure, Properties, and Potential Applications
Disclaimer: The specific molecule, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is a novel chemical entity for which specific experimental data is not publicly available. This guide has been constructed based on well-established principles of organic chemistry and a comprehensive review of the extensive literature on the imidazolidine-2,4-dione (hydantoin) class of compounds. The protocols and potential applications described herein are therefore predictive and intended to serve as a foundational resource for researchers.
Introduction: The Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry.[1] This core structure, characterized by two nitrogen atoms and two carbonyl groups, serves as a versatile framework in the synthesis of a wide array of pharmaceuticals, agrochemicals, and industrial materials. The biological significance of hydantoin derivatives is vast, with documented activities including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern, particularly at the C-5 position of the hydantoin ring, plays a crucial role in determining the molecule's pharmacological profile.[4] This guide focuses on a specific, novel derivative, 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione, providing a theoretical yet technically grounded exploration of its chemical nature and potential.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione features the core hydantoin ring substituted at the 5-position with a 2-methylhex-5-en-2-yl group. This substituent introduces both a chiral center at the C5 position of the hydantoin ring and an additional site of unsaturation.
Molecular Structure:
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted properties of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione. These values are calculated or extrapolated from known data for structurally similar 5,5-disubstituted hydantoins.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C10H16N2O2 | Calculated |
| Molecular Weight | 196.25 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for hydantoin derivatives. |
| Melting Point | 180-220 °C | Dependent on crystal packing; a broad range is predicted. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Based on the general solubility of hydantoins. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (s, 1H, N3-H), ~8.0 (s, 1H, N1-H), ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~2.0 (m, 2H, -CH₂-CH=), ~1.8 (m, 2H, -C-CH₂-CH₂-), ~1.2 (s, 6H, -C(CH₃)₂) | Predicted chemical shifts based on similar structures.[5][6][7] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C4=O), ~156 (C2=O), ~138 (-CH=), ~115 (=CH₂), ~65 (C5), ~40-45 (alkyl CH₂), ~25 (alkyl CH₃) | The thiocarbonyl carbon would appear at a much lower field.[6] |
| IR (KBr, cm⁻¹) | ν: ~3200 (N-H stretching), ~1770 and ~1710 (C=O stretching, asymmetric and symmetric) | Characteristic carbonyl and N-H stretches for the hydantoin ring.[5][8] |
Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
A robust and widely applicable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9][10][11] This one-pot, multicomponent reaction utilizes a ketone or aldehyde as the starting material, which reacts with potassium cyanide and ammonium carbonate to yield the desired hydantoin.[4][12]
Proposed Synthetic Pathway
The synthesis of the title compound would logically proceed from 2-methylhex-5-en-2-one.
Caption: Proposed synthesis of the title compound via the Bucherer-Bergs reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for this specific substrate.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhex-5-en-2-one (0.1 mol), potassium cyanide (0.2 mol), and ammonium carbonate (0.4 mol).
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Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is expected to proceed for 8-24 hours.[4]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted salts. c. Carefully acidify the filtrate to a pH of approximately 2 with concentrated hydrochloric acid. This should be done in a fume hood as it may release residual hydrogen cyanide gas. d. The hydantoin product is expected to precipitate upon acidification.
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Isolation and Purification: a. Cool the acidified mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration and wash with cold water. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water, to yield the pure 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione.
Potential Biological Significance and Therapeutic Applications
While the specific biological activities of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione have not been determined, the broader class of 5,5-disubstituted hydantoins exhibits a wide range of pharmacological effects. This suggests that the title compound could be a valuable candidate for biological screening.
-
Anticonvulsant Activity: Many 5-substituted hydantoins, most notably phenytoin (5,5-diphenylhydantoin), act as anticonvulsants by modulating voltage-gated sodium channels in neurons.[12] The specific nature of the 5-substituent is critical for this activity.
-
Anticancer Properties: Various imidazolidine-2,4-dione derivatives have demonstrated promising anticancer activity against several cancer cell lines.[2] The mechanisms can be diverse, including the inhibition of key enzymes or disruption of cellular signaling pathways.
-
Antimicrobial and Antifungal Activity: The hydantoin scaffold is present in a number of compounds with demonstrated antimicrobial and antifungal properties.
-
Other Potential Activities: Research has also pointed to potential applications of hydantoin derivatives as anti-inflammatory, antidiabetic, and antiarrhythmic agents.[1][13]
The unique 2-methylhex-5-en-2-yl substituent introduces a combination of steric bulk and a terminal alkene, which could influence receptor binding, metabolic stability, and pharmacokinetic properties. The presence of the terminal double bond also offers a handle for further chemical modification and the development of second-generation compounds.
Caption: Potential therapeutic applications based on the hydantoin scaffold.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione. By leveraging the extensive knowledge base of the broader hydantoin class of compounds, we have outlined its likely chemical structure, physicochemical properties, a viable synthetic route, and its potential as a pharmacologically active agent. It is our hope that this document will serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity. Further empirical research is necessary to validate these predictions and fully elucidate the properties and applications of this compound.
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